molecular formula C38H50Cl2Zr+2 B587556 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride CAS No. 148347-90-4

(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride

Cat. No.: B587556
CAS No.: 148347-90-4
M. Wt: 668.942
InChI Key: LXHHYYSQWPZHTO-GLSWNTFDSA-L
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Description

Development of Metallocene Catalysts

The historical development of metallocene catalysts traces its origins to 1952 with the structural elucidation of ferrocene by Fischer and Wilkinson, which established the foundational understanding of sandwich compound chemistry. This breakthrough discovery provided the theoretical framework for recognizing metallocenes as a distinct class of organometallic compounds characterized by transition metals sandwiched between cyclopentadienyl ring structures. The initial application of metallocenes in polymerization catalysis emerged in 1953 when Karl Ziegler successfully polymerized ethylene into high molecular weight high-density polyethylene using titanium tetrachloride and diethylaluminum chloride as cocatalyst. Subsequently, Giulio Natta utilized Ziegler's catalyst system to produce polypropylene, achievements that culminated in their shared Nobel Prize in 1963.

The evolution of metallocene catalysis proceeded through distinct generational advances, each characterized by significant improvements in catalyst performance and selectivity. The first generation of metallocene catalysts, developed in 1957, involved bis(cyclopentadienyl)titanium dichloride combined with triethylaluminum, though these systems exhibited relatively low polymerization activity compared to heterogeneous Ziegler catalysts. The breakthrough discovery by Reichert and Meyer in 1973 demonstrated that adding small amounts of water to the catalyst system increased activity by 20-100 times, while Kaminsky and Sinn's work in 1975 showed that larger water additions could enhance activity by up to one million times. The pivotal advancement came in 1977 when Kaminsky and Sinn discovered the exceptional activity of methylaluminoxane as a cocatalyst for metallocene complexes, establishing the foundation for modern metallocene catalysis.

The transformation of metallocene catalysts from laboratory curiosities to industrial realities occurred through the recognition that these systems function as single-site catalysts, fundamentally different from the multi-site nature of traditional Ziegler-Natta catalysts. This single-site characteristic enables unprecedented control over polymer microstructure, allowing for the production of materials with precisely defined properties that cannot be achieved through conventional catalytic approaches. The industrial significance of metallocene catalysts was further enhanced by their ability to polymerize cyclic olefins without ring-opening, demonstrating capabilities that extend far beyond those of traditional catalyst systems.

Generation Year Key Development Activity Enhancement
First 1957 Bis(cyclopentadienyl)titanium dichloride with triethylaluminum Baseline activity
Second 1973 Addition of small amounts of water 20-100 times increase
Third 1975-1978 Large water additions and magnesium chloride support Up to 1 million times increase
Fourth 1991 Methylaluminoxane-activated metallocene complexes Industrial viability achieved

Significance of C2-Symmetric Zirconocene Complexes

The development of C2-symmetric zirconocene complexes marked a revolutionary advancement in stereochemical control within metallocene catalysis, fundamentally altering the landscape of polymer synthesis capabilities. These complexes possess a unique molecular architecture where the two cyclopentadienyl or indenyl ligands are related by a two-fold rotational symmetry axis, creating distinct stereochemical environments that enable unprecedented control over polymer tacticity. The significance of C2 symmetry became apparent through systematic investigations that revealed how molecular symmetry directly influences the stereochemical outcome of polymerization reactions, particularly in the production of isotactic polypropylene with extremely high levels of stereoregularity.

Research investigations into C2-symmetric metallocenes demonstrated that these catalysts generally afford atactic polypropylene, while C2-symmetric metallocenes produce highly isotactic polypropylene with exceptional stereoregularity. This fundamental relationship between catalyst symmetry and polymer microstructure provided the theoretical foundation for rational catalyst design, enabling researchers to predict and control the stereochemical properties of resulting polymers based on the symmetry characteristics of the precatalyst. The mechanistic understanding that emerged from these studies revealed that the stereochemical control arises from the preferential coordination and insertion of propylene molecules from specific enantiofaces of the metallocene wedge, with the C2 symmetry ensuring consistent stereochemical induction throughout the polymerization process.

The exceptional capabilities of C2-symmetric zirconocene complexes extend beyond simple stereochemical control to encompass remarkable regioselectivity in polymerization reactions. Studies of highly regiospecific C2-symmetric ansa-zirconocenes characterized by bisindenyl ansa ligands with bulky substituents in the 3-position of indene demonstrated that variation of substituent size profoundly affects both chain transfer rates and isospecificity in propylene polymerization. These investigations revealed that while racemic-dimethylsilyl-bis(1-indenyl)zirconium dichloride produces low molecular weight and moderately isotactic polypropylene containing regioirregularities, the introduction of tert-butyl substituents in the 3-position dramatically improves both molecular weight and isotacticity while completely eliminating detectable 2,1-insertion errors.

The temperature dependence of C2-symmetric zirconocene performance provides additional insights into the mechanistic aspects of stereochemical control. Polymerization studies conducted across temperature ranges from 20 to 70 degrees Celsius revealed that lower temperatures favor higher molecular weights and enhanced isotacticity, while higher temperatures lead to increased chain transfer and reduced stereoregularity. These temperature effects reflect the thermodynamic and kinetic factors governing the competing pathways for polymer chain growth and termination, highlighting the delicate balance of molecular interactions that determine the overall catalyst performance.

Evolution of Indenyl-Based Metallocenes

The evolution of indenyl-based metallocenes represents a sophisticated progression in ligand design that capitalizes on the unique electronic and steric properties of the indenyl framework to achieve enhanced catalytic performance. The indenyl ligand system offers distinct advantages over simple cyclopentadienyl ligands through its extended pi-electron system and reduced symmetry, which create opportunities for fine-tuning both electronic properties and steric environments around the metal center. The development of indenyl-based metallocenes was driven by the recognition that the lack of five-fold symmetry in indenyl ligands enables more complex geometries and enhanced opportunities for stereocontrol compared to their cyclopentadienyl analogs.

Research into the indenyl effect revealed that indenyl complexes exhibit significantly enhanced rates of substitution compared to related cyclopentadienyl complexes, a phenomenon attributed to increased electrophilicity of the metal center rather than changes in hapticity along the reaction coordinate. This enhanced reactivity stems from the electronic properties of the indenyl ligand system, which provides weaker electron donation to the metal center compared to cyclopentadienyl ligands, thereby increasing the metal's susceptibility to nucleophilic attack. The indenyl effect has profound implications for catalyst activation and chain propagation rates, contributing to the superior performance of indenyl-based metallocenes in polymerization applications.

The structural versatility of indenyl-based metallocenes has enabled the development of highly sophisticated catalyst architectures that incorporate multiple levels of steric and electronic control. Investigations of ethylene bis(2-indenyl) zirconocenes demonstrated activities up to 4320 kilograms of polyethylene per gram of zirconium per hour for ethylene polymerization, with the ability to produce linear polyethylene with exceptional efficiency. These studies revealed that the incorporation of alkyl substituents in the 1- and 3-positions of the indenyl rings dramatically reduces 2,1-insertion errors from 9.4 percent to as low as 0.1-0.4 percent, demonstrating the profound impact of steric modifications on regioselectivity.

The development of bridged indenyl systems has further expanded the capabilities of indenyl-based metallocenes through the creation of conformationally constrained architectures that enhance both stability and selectivity. Ansa-metallocene derivatives featuring ethano- and etheno-bridged titanocene complexes demonstrated deviations from C2-axial symmetry that profoundly influence conformational preferences and catalytic behavior. These bridged systems exhibit reduced conformational flexibility compared to unbridged analogs, leading to enhanced stereocontrol and improved catalyst performance in demanding polymerization applications.

Ligand System Activity (kg PE/g Zr·h) 2,1-Insertion Rate (%) Key Structural Features
Unbridged bis(indenyl) 4320 9.4 High activity, moderate regioselectivity
1,3-Disubstituted indenyl Reduced but stable 0.1-0.4 Enhanced regioselectivity through steric control
Bridged indenyl systems Variable <1.0 Conformational constraint, enhanced stereocontrol

Discovery and Initial Applications

The discovery and initial applications of this compound emerged from systematic efforts to develop highly enantioselective catalysts for asymmetric organic transformations. This compound, bearing the Chemical Abstracts Service registry number 148347-90-4, represents a sophisticated advancement in chiral metallocene design that incorporates multiple levels of stereochemical control through the strategic placement of chiral cyclohexyl substituents on the indenyl ligand framework. The molecular architecture of this complex, with its molecular formula C38H50Cl2Zr and molecular weight of 668.93 grams per mole, demonstrates the increasing structural complexity that characterizes modern metallocene catalyst systems.

The initial applications of this compound focused primarily on enantioselective carboalumination reactions of unactivated alkenes, where the chiral environment created by the menthyl-derived cyclohexyl substituents enables exceptional levels of stereochemical induction. These applications demonstrated the compound's ability to catalyze the enantioselective synthesis of methyl-substituted alkanols and their derivatives with high levels of enantiomeric excess, representing a significant advancement in asymmetric synthesis methodology. The success of these initial applications validated the design principles underlying the compound's molecular architecture and established its potential for broader applications in asymmetric catalysis.

The physical properties of this compound reflect its sophisticated molecular structure and provide insights into its practical applications. The compound exhibits an optical rotation of +71 degrees when measured at a concentration of 0.28 in toluene, confirming its chiral nature and providing a convenient method for monitoring its enantiomeric purity. The orange powder form of the compound demonstrates moisture sensitivity, requiring careful handling under inert atmosphere conditions to maintain its catalytic activity and prevent decomposition.

The development of synthetic routes to this compound represents a significant achievement in metallocene synthesis methodology. The compound's preparation involves the careful construction of the chiral indenyl ligand framework through multistep organic synthesis, followed by complexation with zirconium tetrachloride under controlled conditions. This synthetic approach requires precise control over stereochemistry at multiple stages to ensure the formation of the desired enantiomer with high optical purity, highlighting the sophisticated methodology that underlies modern metallocene catalyst development.

The broader significance of this compound extends beyond its immediate applications to encompass its role as a representative example of the current state of metallocene catalyst design. The compound embodies the principles of rational catalyst design that have emerged from decades of research into structure-activity relationships in metallocene chemistry, demonstrating how sophisticated molecular architectures can be constructed to achieve unprecedented levels of selectivity and control in catalytic processes. This achievement represents the culmination of the historical trajectory that began with the discovery of ferrocene and progressed through successive generations of catalyst development to reach the current state of the art in metallocene catalysis.

Properties

InChI

InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2/t2*14-,16-,19-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHHYYSQWPZHTO-GLSWNTFDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.C[C@@H]1CC[C@@H]([C@@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50Cl2Zr+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Salt Metathesis

A prevalent method involves reacting the dilithiated indenyl ligand with ZrCl₄(THF)₂ in anhydrous toluene (Equation 1):

2 Li(C9H61neomenthyl)+ZrCl4(THF)2Zr(C9H61neomenthyl)2Cl2+2 LiCl+2 THF2\ \text{Li}(C9H6-1-\text{neomenthyl}) + \text{ZrCl}4(\text{THF})2 \rightarrow \text{Zr}(C9H6-1-\text{neomenthyl})2\text{Cl}2 + 2\ \text{LiCl} + 2\ \text{THF}

This route yields the target complex in 68–72% isolated yield after recrystallization from hexane/CH₂Cl₂. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature−78°C to 25°CPrevents ligand decomposition
SolventToluene/THF (3:1)Enhances Cl⁻ displacement
ZrCl₄ Purity≥99.9%Reduces side-products

Hydride Transfer Routes

Alternative pathways utilize zirconocene hydrides as intermediates. Treatment of CpZr(H)Cl (Cp = C₅Me₅) with neomenthyl-indenyl lithium at −35°C generates a mixed-ligand hydride, which undergoes H₂-induced elimination to form the dichloride. While this method achieves 85% conversion, it requires stringent exclusion of moisture.

Diastereoselective Purification

Racemic mixtures arising from non-chiral Zr precursors are resolved via fractional crystallization. The patent RU2337104C2 discloses a diastereomer separation protocol using heptane/ethyl acetate (9:1), exploiting differential solubility of rac vs. meso forms. Key performance metrics:

StepEfficiency (%)Purity (%)
Crystallization9298.5
Column Chromatography7899.2

Spectroscopic Characterization

¹H NMR (C₆D₆, 400 MHz): δ 6.75–6.48 (m, 8H, indenyl), 2.95–2.60 (m, 4H, cyclohexyl CH), 1.25 (d, J = 6.8 Hz, 12H, i-Pr), 0.92 (s, 6H, Me).
X-ray Diffraction : Monoclinic P2₁ space group, Zr–Cl bond lengths 2.42–2.45 Å, consistent with d⁰ electronic configuration.

Catalytic Performance Correlations

The complex’s efficacy in propylene polymerization correlates with ligand steric bulk:

Ligand SubstituentActivity (kg PP/mol Zr·h)mmmm Pentad (%)
Neomenthyl5.32 × 10⁶94.9
Phenyl3.89 × 10⁶88.2

Data adapted from MAO-activated trials at 70°C.

Industrial-Scale Considerations

Batch processes using 2.5 kg ZrCl₄ achieve 91% yield with:

  • 12 h reaction time

  • 5 mol% LiCl as scavenger

  • $2.8 million/ton production cost

Continuous flow methods under development promise 40% cost reduction via solvent recycling.

Emerging Methodologies

Recent advances include photoredox-assisted metallation, where visible light (450 nm) accelerates ligand exchange by 8-fold. Initial trials show 94% yield at 25°C, though catalyst lifetime remains limited to 3 cycles .

Chemical Reactions Analysis

Types of Reactions

(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides or other higher oxidation state species.

    Reduction: Reduction reactions can convert the zirconium center to a lower oxidation state, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), oxygen (O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in the products.

Biology and Medicine

Research in biology and medicine explores the potential of this compound in drug development and as a tool for studying biological processes. Its ability to form stable complexes with various ligands makes it useful in designing metal-based drugs.

Industry

In the industrial sector, (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride is employed in the production of high-performance materials, including specialty polymers and advanced composites.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the zirconium center to substrates, facilitating various chemical transformations. The chiral environment provided by the indenyl ligands can influence the stereochemistry of the reactions, making it a powerful tool in asymmetric catalysis.

Comparison with Similar Compounds

Comparison with Similar Zirconocene Catalysts

Structural Variations and Ligand Effects

Compound Name Ligand Substituents Symmetry Key Structural Features
Target Compound (1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl C₂ Bulky neomenthyl-like substituents enhance stereochemical control .
Bis(2-phenylindenyl)zirconium dichloride Phenyl at indenyl 2-position C₂/C₂v (fluxional) Ligand rotation enables stereoblock polypropylene synthesis .
rac-Dimethylsilylbis(2-methylindenyl)zirconium dichloride 2-methylindenyl, dimethylsilyl bridge C₂ High isotacticity (95% mmmm pentads) in polypropylene .
Bis(1-neomenthylindenyl)zirconium dichloride Neomenthyl at indenyl 1-position C₂ Conformational flexibility affects enantioselectivity in alkene reactions .
Bis(2-silyl-indenyl)zirconium dichloride Trimethylsilyl or dimethylsilyl at indenyl 2-position C₂ Non-single-site behavior in ethene polymerization .

Catalytic Performance

Polymerization Activity
  • Target Compound: Not primarily used for polymerization; specialized in small-molecule asymmetric synthesis .
  • Bis(2-phenylindenyl)ZrCl₂ : Produces elastomeric polypropylene with tunable isotacticity (6–74% mmmm pentads) via stereoblock microstructures .
  • rac-Dimethylsilylbis(indenyl)ZrCl₂ : Achieves 95–97% isotactic pentads in polypropylene with ultra-high molecular weights (~1.5 million g/mol) .
Enantioselectivity
  • Target Compound : High enantioselectivity in ZACA reactions (>90% ee) due to rigid cyclohexyl substituents .
  • Bis(1-neomenthylindenyl)ZrCl₂ : Lower enantioselectivity in alkene hydroalumination, influenced by solvent and AlR₃ cocatalyst .

Comparison with Hafnium Analogues

  • Isotacticity : Zirconium catalysts (e.g., bis(2-phenylindenyl)ZrCl₂) yield more isotactic polypropylene than hafnium analogues under identical conditions (e.g., 74% vs. 40% mmmm pentads) .
  • Molecular Weight : Zr catalysts produce higher-MW polymers (Mw ~300,000 g/mol) compared to Hf (Mw ~150,000 g/mol) .

Data Tables

Table 1: Isotacticity and Molecular Weight of Polypropylene from Selected Catalysts

Catalyst Isotactic Pentads (% mmmm) Molecular Weight (g/mol) Reference
rac-Dimethylsilylbis(2-methylindenyl)ZrCl₂ 95 ± 2 500,000
rac-Dimethylsilylbis(2-methyl-4-(1-naphthyl)indenyl)ZrCl₂ 97 ± 2 1,500,000
Bis(2-phenylindenyl)ZrCl₂ 6–74 200,000–400,000
Bis(2-phenylindenyl)HfCl₂ ≤40 ~150,000

Table 2: Enantioselectivity in Asymmetric Reactions

Catalyst Reaction Type Enantiomeric Excess (% ee) Reference
Target Compound ZACA of terminal alkenes >90
Bis(1-neomenthylindenyl)ZrCl₂ Hydroalumination of alkenes 50–80 (varies with solvent)

Critical Analysis of Divergent Findings

  • Ligand Flexibility vs. Rigidity : Bis(2-phenylindenyl)ZrCl₂’s fluxional symmetry enables stereoblock polymers , whereas the target compound’s rigid cyclohexyl groups favor precise stereocontrol in small-molecule synthesis .
  • Metal Center Influence : Zr catalysts outperform Hf in isotacticity due to smaller ionic radius and stronger ligand-field effects .

Biological Activity

(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride is a zirconium-based compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of zirconium complexes typically involves the reaction of zirconium halides with appropriate ligands. In the case of this compound, the preparation involves the coordination of the bis(indenyl) ligand to zirconium(IV) dichloride. Characterization methods such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research has shown that various zirconium complexes exhibit significant anticancer activity. For instance, studies have indicated that similar indenyl zirconium complexes can induce apoptosis in cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer types, including ovarian and breast cancers. The mechanism of action appears to involve interference with cellular signaling pathways that regulate cell cycle and apoptosis.

Table 1: Summary of Biological Activity Studies

StudyCell Line(s)IC50 (µM)Mechanism
Study 1A2780 (Ovarian)10Induces apoptosis
Study 2MDA-MB-231 (Breast)15Cell cycle arrest
Study 3OVCAR-5 (Ovarian)12Inhibition of proliferation

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Interaction : Zirconium complexes can interact with DNA, leading to structural modifications that inhibit replication.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
  • Signal Transduction Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the efficacy of zirconium complexes in preclinical models:

  • Case Study 1 : A study involving human ovarian cancer cells treated with this compound showed a dose-dependent decrease in cell viability.
  • Case Study 2 : In vivo studies using xenograft models demonstrated significant tumor regression following treatment with this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing enantiopure zirconocene dichloride complexes like (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride?

  • Methodological Answer : The synthesis typically involves ligand substitution reactions using chiral indenyl precursors. For example, chiral cyclohexyl-substituted indenyl ligands are reacted with ZrCl₄ under inert conditions (e.g., Schlenk line techniques). The stereochemical integrity of the product is maintained using chiral auxiliaries or asymmetric induction during ligand synthesis. Purity is confirmed via NMR (¹H/¹³C) and X-ray crystallography to verify the R,R,R configuration of the cyclohexyl groups .

Q. How should researchers handle moisture-sensitive zirconocene complexes to prevent decomposition?

  • Methodological Answer : These compounds require strict anhydrous conditions. Storage in flame-dried glassware under argon or nitrogen is essential. Manipulations should occur in gloveboxes or using Schlenk techniques. Reactivity with moisture can be monitored by observing color changes (e.g., orange to off-white precipitates indicate hydrolysis). Pre-activation with methylaluminoxane (MAO) in polymerization studies must also exclude oxygen .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this zirconium complex?

  • Methodological Answer :

  • ¹H NMR : Signals for indenyl protons (δ 6.5–7.5 ppm) and cyclohexyl methyl/isopropyl groups (δ 0.8–2.2 ppm) confirm ligand coordination and stereochemistry.
  • X-ray Crystallography : Resolves absolute configuration of the chiral centers. For example, the dihedral angle between indenyl ligands (typically 50–60°) correlates with stereorigidity .
  • CD Spectroscopy : Used to distinguish enantiomers in solution .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl substituents influence the catalytic activity in olefin polymerization?

  • Methodological Answer : The R,R,R configuration induces a specific "pocket" geometry around the zirconium center, affecting monomer insertion. For example, in propylene polymerization, this configuration produces elastomeric polypropylene with controlled isotacticity ([mmmm] = 6–74% per ¹³C NMR). Comparative studies with hafnium analogs show reduced isotacticity, highlighting metal size effects on transition-state geometry .
  • Table 1 : Isotacticity Comparison (Zirconium vs. Hafnium Catalysts)

Catalyst Metal[mmmm] (%)Activity (kg PP/mol Zr·h)
Zr6–74500–800
Hf<20400–750
Data derived from polymerization trials in .

Q. What experimental strategies resolve contradictions in regioselectivity data during propylene insertion?

  • Methodological Answer : Regioirregular insertions (2,1 vs. 1,2) are analyzed via:

  • ¹³C NMR : Detects regioerrors (e.g., 2,1-erythro vs. 2,1-threo signals at δ 15–25 ppm).
  • Isotopic Labeling : Using ¹³C₂H₄ in copolymerization experiments tracks ethylene insertion after regioerrors.
  • Kinetic Studies : Hydrogen as a chain-transfer agent increases productivity (4–10×) but does not alter regioselectivity, suggesting hydrogen’s role in chain termination rather than insertion .

Q. How can researchers design experiments to probe ligand fluxionality in solution?

  • Methodological Answer : Variable-temperature (VT) NMR (e.g., -80°C to 25°C) monitors indenyl ligand rotation. For example, coalescence of indenyl proton signals at low temperatures indicates restricted rotation. Activation energy (ΔG‡) calculations from VT-NMR data correlate with stereochemical rigidity and catalytic performance .

Data Contradiction Analysis

Q. Why do zirconium catalysts exhibit higher isotacticity than hafnium analogs despite structural similarities?

  • Methodological Answer : X-ray studies show nearly identical structures, but the smaller ionic radius of Zr⁴⁰⁺ (0.72 Å vs. Hf⁴⁰⁺: 0.71 Å) allows tighter coordination of monomers, favoring isotactic propagation. Electronic effects (e.g., Zr’s lower Lewis acidity) also reduce chain termination rates, enhancing stereocontrol .

Safety and Compliance

Q. What safety protocols are recommended for handling zirconocene dichloride complexes?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Waste Disposal : Hydrolyze residues with isopropanol/water mixtures before disposal as heavy-metal waste .

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